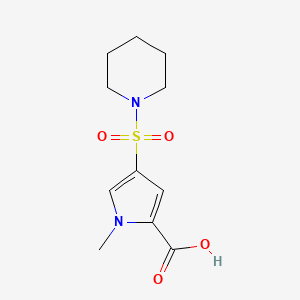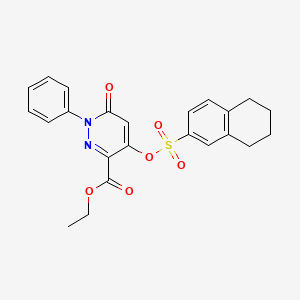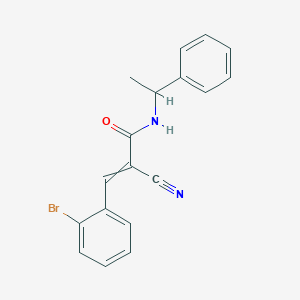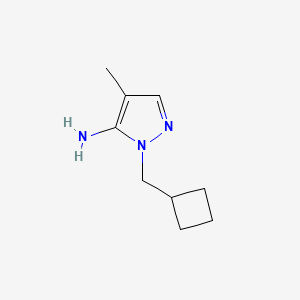
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is attached to a phenyl ring with two methoxy groups and a benzamide group. Methoxy groups are often used in medicinal chemistry to increase the lipophilicity of a compound, which can improve its ability to cross biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the phenyl ring with methoxy groups, and the benzamide group . These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions . The methoxy groups and the benzamide group could also potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its lipophilicity, which could influence its solubility and its ability to cross biological membranes .Applications De Recherche Scientifique
Antibacterial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers have synthesized novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives based on the dithiolopyrrolone scaffold. These derivatives inhibit bacterial RNA polymerase (RNAP) and display potent antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b demonstrated antibacterial efficacy against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .
Bacterial RNA Polymerase Inhibition
The bacterial RNAP is essential for RNA synthesis in bacteria. Compound 7b inhibits Escherichia coli RNAP, making it a potential lead structure for developing bacterial RNAP inhibitors. Molecular docking studies revealed that compound 7b interacts with the switch region of bacterial RNAP, a novel drug binding site .
Potential Antibiotic Development
Given the urgent need for new antibacterial drugs, compounds targeting bacterial RNAP, like this one, hold promise. Unlike existing antibiotics, which often focus on a limited set of targets, novel RNAP inhibitors offer an alternative approach to combat antibiotic-resistant infections .
Medicinal Chemistry Research
Researchers continue to explore the compound’s structure-activity relationships and optimize its antibacterial properties. Investigating its effects on other bacterial strains and assessing toxicity against human cells are crucial steps in drug development .
Synthesis of Derivatives
Scientists have synthesized various derivatives of this compound, exploring modifications to enhance its efficacy and safety. These efforts contribute to the development of more potent antibacterial agents .
Structural Insights
Understanding the binding mode of this compound with bacterial RNAP provides valuable insights for drug design. Researchers use computational methods, such as molecular docking, to explore interactions between the compound and its target .
Orientations Futures
The study of thiazole derivatives is a vibrant field in medicinal chemistry, and new compounds with this motif are constantly being synthesized and evaluated for their biological activity . This particular compound could potentially be studied for its biological activity and could serve as a starting point for the development of new medicinal agents.
Mécanisme D'action
Thiazoles
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many potent biologically active compounds, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Indole Derivatives
The compound also contains an indole derivative, which is a type of aromatic heterocyclic organic compound. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Propriétés
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-24-12-8-9-16(25-2)14(10-12)15-11-28-20(21-15)22-19(23)13-6-5-7-17(26-3)18(13)27-4/h5-11H,1-4H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKOPBKYGCYASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2553218.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553219.png)
![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553221.png)



![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)

![1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2553231.png)




